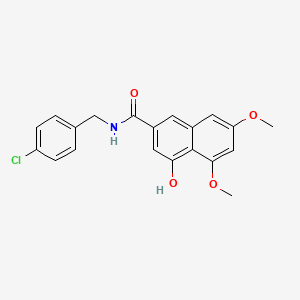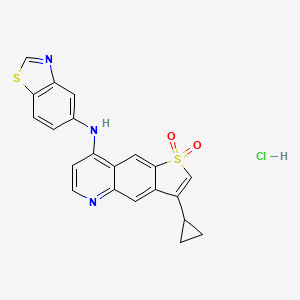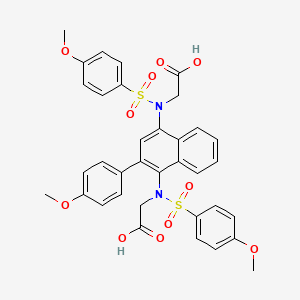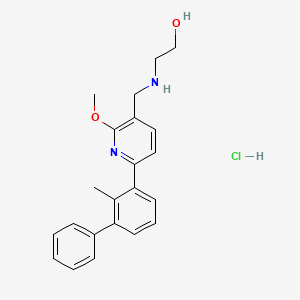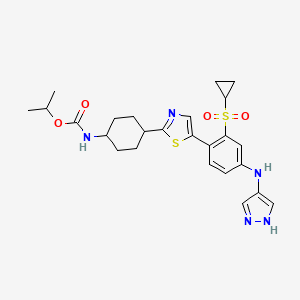
Rad51-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rad51-IN-7 is a small molecule inhibitor that targets the Rad51 protein, which plays a crucial role in homologous recombination, a key DNA repair mechanism. Rad51 is essential for maintaining genomic stability by repairing double-strand breaks in DNA. Overexpression of Rad51 is often associated with cancer, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of Core Structure: This typically involves the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form the core structure.
Functional Group Modifications: Introduction of functional groups through nucleophilic substitution, oxidation, or reduction reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Rad51-IN-7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rad51-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is used to study the role of Rad51 in cancer cell proliferation and to develop targeted cancer therapies
DNA Repair Studies: It helps in understanding the mechanisms of homologous recombination and DNA repair pathways.
Drug Development: this compound serves as a lead compound for developing new drugs targeting DNA repair mechanisms.
Biological Research: It is used in various assays to investigate the biological functions of Rad51 and its interactions with other proteins.
Mecanismo De Acción
Rad51-IN-7 exerts its effects by inhibiting the activity of the Rad51 protein. Rad51 forms nucleoprotein filaments on single-stranded DNA and catalyzes strand invasion with homologous duplex DNA, a critical step in homologous recombination . By binding to Rad51, this compound prevents the formation of these filaments, thereby inhibiting DNA repair and promoting genomic instability in cancer cells .
Comparación Con Compuestos Similares
Rad51-IN-7 is unique compared to other Rad51 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
B02: Another Rad51 inhibitor that disrupts Rad51-DNA interactions.
RI-1: A small molecule that inhibits Rad51 by binding to its ATPase domain.
CYT-0851: A clinical-stage Rad51 inhibitor used in cancer therapy
This compound stands out due to its higher specificity and effectiveness in targeting Rad51, making it a valuable tool in cancer research and therapy.
Propiedades
Fórmula molecular |
C25H31N5O4S2 |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
propan-2-yl N-[4-[5-[2-cyclopropylsulfonyl-4-(1H-pyrazol-4-ylamino)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate |
InChI |
InChI=1S/C25H31N5O4S2/c1-15(2)34-25(31)30-17-5-3-16(4-6-17)24-26-14-22(35-24)21-10-7-18(29-19-12-27-28-13-19)11-23(21)36(32,33)20-8-9-20/h7,10-17,20,29H,3-6,8-9H2,1-2H3,(H,27,28)(H,30,31) |
Clave InChI |
OBHGDDQTTLOIOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC4=CNN=C4)S(=O)(=O)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
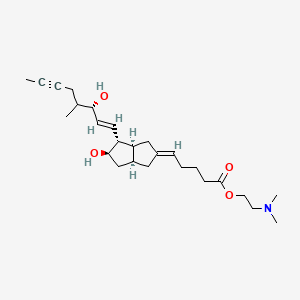

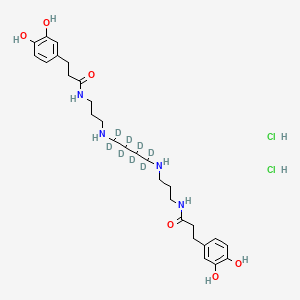
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
